molecular formula C6H2F4N2O2 B1310604 2,3,5,6-Tetrafluoro-4-nitroaniline CAS No. 776-16-9

2,3,5,6-Tetrafluoro-4-nitroaniline

Cat. No. B1310604
CAS RN: 776-16-9
M. Wt: 210.09 g/mol
InChI Key: OYOHNVFWHXDRJU-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other fluorinated organic compounds. The compound is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring, which is an aniline derivative. This structure is significant as it can serve as an intermediate for the synthesis of more complex molecules, including those with potential fungicidal activity .

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline has been approached through different pathways. One method involves the amination of pentafluoronitrobenzene, which has been optimized to improve yield and speed by using thin-layer chromatography (TLC) monitoring and 'dry column' chromatography . Another study describes the preparation of 2,3,5,6-Tetrafluoroaniline, which can be considered a precursor to the nitro derivative, from tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, achieving a high yield and purity .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-nitroaniline is not directly discussed in the provided papers. However, the structure can be inferred from the synthesis methods and the known chemical behavior of similar compounds. The presence of fluorine atoms and a nitro group on the benzene ring would influence the electronic properties of the molecule, potentially affecting its reactivity and the types of reactions it can undergo .

Chemical Reactions Analysis

The chemical reactivity of 2,3,5,6-Tetrafluoro-4-nitroaniline is highlighted by its ability to be converted into other compounds. For instance, it can be transformed into 1,2,3,4-tetrafluoro-5,6-dinitrobenzene using peroxytrifluoroacetic acid and into 3,4,5,6-tetrafluoro-1,2-phenylenediamine with SnCl2/HCl. These derivatives can then be used to synthesize tetrafluoro-benzimidazoles, -triazoles, and -quinoxalines, which have been reported to possess fungicidal properties . Another study mentions the synthesis of 2,3,5,6-Tetrafluoro-4-nitrosopyridine through the oxidation of an amino derivative, which further reacts to form other compounds like C,C-diphenyl-N-(tetrafluoro-4-pyridyl)nitrone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-nitroaniline are not explicitly detailed in the provided papers. However, the high purity of the synthesized compound suggests that it has well-defined physical properties suitable for industrial applications . The presence of fluorine atoms is known to significantly alter the physical properties of organic molecules, often increasing their stability and resistance to degradation. The nitro group is a common functional group that can participate in various chemical reactions, which is essential for the compound's utility as an intermediate in organic synthesis .

Scientific Research Applications

Chemical Synthesis and Reactions

2,3,5,6-Tetrafluoro-4-nitroaniline has been used in various chemical syntheses and reactions. For instance, it has been involved in the oxidation of perfluoroaromatics, forming compounds like 3,4,5-trifluoro-6-nitro-1,2-diazo-oxide and trifluorohydroquinone (Hudlicky & Bell, 1974). Additionally, it serves as an intermediate for synthesizing tetrafluorobenzimidazoles, -triazoles, and -quinoxalines, with potential applications in fungicidal activities (Heaton, Hill, & Drakesmith, 1997).

Mass Spectrometry Applications

The compound's unique properties enable its application in mass spectrometry for differentiating isomers. Specifically, it can be used to study the fragmentation patterns of various fluoronitroanilines, assisting in the differentiation of isomers (Gierczyk, Grajewski, & Zalas, 2006).

Application in Organic Paramagnetic Building Blocks

2,3,5,6-Tetrafluoro-4-nitroaniline has been utilized in the development of stable polyfluorinated nitroxide radicals for cross-coupling reactions. This application is significant in the field of organic chemistry, particularly in synthesizing fluorinated organic paramagnetic compounds (Politanskaya et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical plays a role in synthesizing heterocyclic compounds. For example, it has been used in the synthesis of tetrafluoro-4-nitrosopyridine, a compound with potential applications in developing new heterocyclic compounds (Banks et al., 1987).

Research in Molecular Structure and Binding

In crystallography and molecular structure research, 2,3,5,6-Tetrafluoro-4-nitroaniline has contributed to studies involving the interactions and binding properties of molecules. For instance, research has been conducted on the binding properties of nitroaniline isomers, which can include derivatives of 2,3,5,6-Tetrafluoro-4-nitroaniline, with proteins like bovine serum albumin, providing insights into molecular interactions and toxicological implications (Xiang, Tong, & Lin, 2007).

Environmental Chemistry and Biodegradation

2,3,5,6-Tetrafluoro-4-nitroaniline is also relevant in environmental chemistry, particularly in studying its biodegradation. Research involving strains like Rhodococcus sp. has explored the aerobic degradation pathways of related nitroaniline compounds, which can inform the biodegradability and environmental impact of 2,3,5,6-Tetrafluoro-4-nitroaniline (Khan et al., 2013).

Safety And Hazards

2,3,5,6-Tetrafluoro-4-nitroaniline is classified as an irritant . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,3,5,6-Tetrafluoro-4-nitroaniline are not mentioned in the search results, fluorinated compounds are being increasingly used in the development of new molecular entities with various biological activities . This suggests that 2,3,5,6-Tetrafluoro-4-nitroaniline could potentially have applications in the development of new drugs or materials.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOHNVFWHXDRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455054
Record name Benzenamine, 2,3,5,6-tetrafluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-nitroaniline

CAS RN

776-16-9
Record name 2,3,5,6-Tetrafluoro-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,3,5,6-tetrafluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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